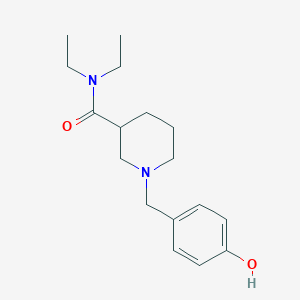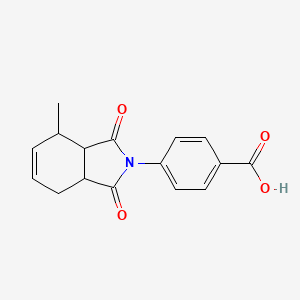![molecular formula C23H22N4O3S B5234895 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5234895.png)
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and is commonly used to inhibit protease activity in biological samples.
Mécanisme D'action
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide inhibits protease activity by irreversibly binding to the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, this compound has been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide as a protease inhibitor is its potency. It is a highly effective inhibitor of serine proteases and can be used at low concentrations. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is not effective against all types of proteases, and it can react with other nucleophiles in the sample, leading to false positives. In addition, this compound is toxic and can be harmful if ingested or inhaled.
Orientations Futures
There are several future directions for research on 5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide. One area of research could focus on developing more specific protease inhibitors that target specific types of proteases. Another area of research could focus on developing more potent and less toxic protease inhibitors. Additionally, research could be done to investigate the anti-inflammatory effects of this compound and its potential use as a treatment for inflammatory diseases. Finally, research could be done to investigate the potential use of this compound as a diagnostic tool for diseases that involve abnormal protease activity.
Méthodes De Synthèse
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide can be synthesized by reacting 4-nitrophenyl chloroformate with 4-methoxyaniline to form 4-(4-methoxyphenylamino)-1-nitrobenzene. This compound is then reacted with phthalic anhydride to form 5-(4-(4-methoxyphenylamino)-1-phthalazinyl)-1-nitrobenzene. Reduction of this compound with sodium dithionite followed by sulfonation with chlorosulfonic acid yields this compound.
Applications De Recherche Scientifique
5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit protease activity in biological samples, such as cell lysates and tissue homogenates, to prevent degradation of proteins of interest. This compound is also used to inhibit protease activity during protein purification to prevent degradation of the target protein.
Propriétés
IUPAC Name |
5-[4-(4-methoxyanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-8-9-16(14-21(15)31(28,29)24-2)22-19-6-4-5-7-20(19)23(27-26-22)25-17-10-12-18(30-3)13-11-17/h4-14,24H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXRYRUQBHZYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
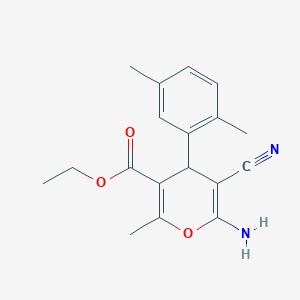
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
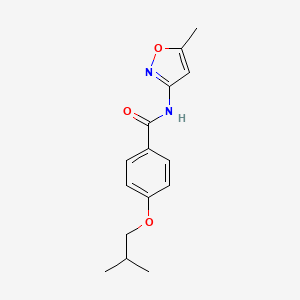
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)
![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
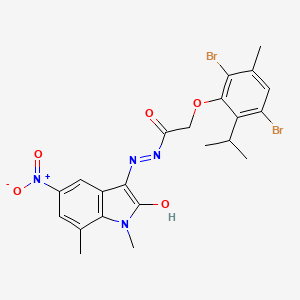
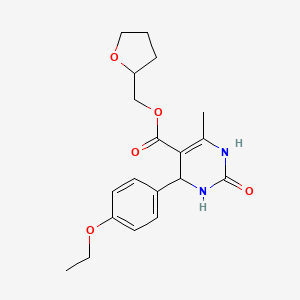
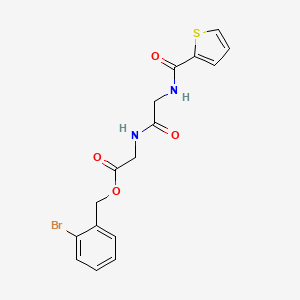
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
